molecular formula C11H18N2O3 B2564282 Methyl (3-oxodecahydroquinoxalin-2-yl)acetate CAS No. 1008583-85-4

Methyl (3-oxodecahydroquinoxalin-2-yl)acetate

Cat. No.: B2564282
CAS No.: 1008583-85-4
M. Wt: 226.276
InChI Key: DEMGBUNJXRLFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3-oxodecahydroquinoxalin-2-yl)acetate is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.276. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition : Quinoxalines, similar to "Methyl (3-oxodecahydroquinoxalin-2-yl)acetate", have been studied for their corrosion inhibition properties. For instance, Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of some quinoxalines as corrosion inhibitors of copper in nitric acid media. This research used quantum chemical calculations based on the Density Functional Theory (DFT) method to explore the relationship between the molecular structure of quinoxalines and their inhibition efficiency (Zarrouk et al., 2014).

Pharmaceutical Applications : Quinoxaline derivatives are also explored for their potential in pharmaceutical applications. Wagle et al. (2008) synthesized new quinoxaline derivatives as potential non-steroidal anti-inflammatory and analgesic agents. This study highlights the pharmaceutical relevance of quinoxaline compounds in developing new therapeutics (Wagle, Adhikari, & Kumari, 2008).

Antiviral Research : Quinoxaline derivatives are investigated for their antiviral properties. Elzahabi (2017) synthesized novel quinoxaline compounds and tested them for antiviral activity against HCV, HBV, HSV-1, and HCMV. Two compounds exhibited potent activity against HCMV, demonstrating the potential of quinoxaline derivatives in antiviral research (Elzahabi, 2017).

Material Science : In material science, quinoxaline derivatives are used for their unique properties. Mamedov et al. (2015) explored the rearrangement of quinoxalin-2-ones when exposed to enamines generated in situ from ketones and ammonium acetate. This method was utilized for the synthesis of 1-(pyrrolyl)benzimidazolones, showcasing the versatility of quinoxaline derivatives in synthesizing complex molecular structures (Mamedov et al., 2015).

Properties

IUPAC Name

methyl 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h7-9,12H,2-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMGBUNJXRLFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2CCCCC2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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